4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of allyl isothiocyanate with 2-methylphenoxyacetic acid hydrazide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the triazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-Allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its antifungal and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This compound is known to interfere with the synthesis of ergosterol, a key component of fungal cell membranes, making it an effective antifungal agent. Additionally, its ability to generate reactive oxygen species contributes to its anticancer properties by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Voriconazole: A triazole antifungal with a broader spectrum of activity.
Itraconazole: Known for its use in treating systemic fungal infections.
Uniqueness
4-Allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific structural features, such as the allyl and 2-methylphenoxy groups, which confer distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
3-[(2-methylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-8-16-12(14-15-13(16)18)9-17-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZAKEGSCMCZGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NNC(=S)N2CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129019 |
Source
|
Record name | 2,4-Dihydro-5-[(2-methylphenoxy)methyl]-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401129019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292644-20-3 |
Source
|
Record name | 2,4-Dihydro-5-[(2-methylphenoxy)methyl]-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=292644-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dihydro-5-[(2-methylphenoxy)methyl]-4-(2-propen-1-yl)-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401129019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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